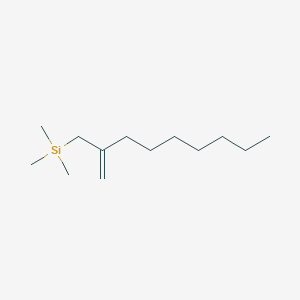

Trimethyl(2-methylidenenonyl)silane

Description

Structure

3D Structure

Properties

CAS No. |

117747-04-3 |

|---|---|

Molecular Formula |

C13H28Si |

Molecular Weight |

212.45 g/mol |

IUPAC Name |

trimethyl(2-methylidenenonyl)silane |

InChI |

InChI=1S/C13H28Si/c1-6-7-8-9-10-11-13(2)12-14(3,4)5/h2,6-12H2,1,3-5H3 |

InChI Key |

GEDPCTGXTWSCRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=C)C[Si](C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Trimethyl 2 Methylidenenonyl Silane and Derivatives

Regio- and Stereoselective Alkyne Hydrosilylation Strategies

Hydrosilylation of alkynes stands out as a direct and atom-economical method for the formation of vinylsilanes. nih.gov The primary challenge in the hydrosilylation of unsymmetrical alkynes lies in controlling the regioselectivity (α- vs. β-addition) and stereoselectivity (syn- vs. anti-addition) of the silyl (B83357) group to the triple bond.

Transition Metal-Catalyzed Hydrosilylation Systems (e.g., Ruthenium, Copper(I), Platinum, Rhodium)

A variety of transition metals have been demonstrated to effectively catalyze the hydrosilylation of alkynes, each exhibiting unique selectivity profiles.

Ruthenium Catalysts: Ruthenium complexes, such as [RuCl₂(p-cymene)]₂, are highly effective for the hydrosilylation of terminal alkynes, affording β-(Z)-vinylsilanes with excellent regio- and stereoselectivity. nih.gov Cationic ruthenium complexes like [Cp*Ru(MeCN)₃]PF₆ have also been shown to catalyze the hydrosilylation of both terminal and internal alkynes, notably proceeding through a trans-addition mechanism to yield α-vinylsilanes from terminal alkynes and (Z)-vinylsilanes from internal alkynes. nih.gov This trans-addition is mechanistically significant as it avoids the more common cis-addition/isomerization pathway. nih.gov

Copper(I) Catalysts: Copper(I) catalysts have emerged as a cost-effective alternative to precious metals. They can be used to achieve highly regioselective silylcupration of terminal alkynes, leading to the formation of α-vinylsilanes with high branched-to-linear selectivity, particularly when methanol (B129727) is used as an additive. bohrium.com Copper catalysis is also effective for the hydrosilylation of internal aryl alkynes, providing exclusive access to α-vinylsilane products. nih.gov

Platinum Catalysts: Classical platinum catalysts are well-known for promoting clean cis-addition of silanes to alkynes, resulting in (E)-vinylsilanes. nih.gov The regioselectivity can be tuned through the appropriate choice of ligands. nih.gov

Rhodium Catalysts: Dirhodium(II) complexes, in conjunction with specific phosphine (B1218219) ligands like XantPhos, have been developed for the highly regio- and stereoselective hydrosilylation of alkynes with tertiary silanes to produce β-(Z)-vinylsilanes. rsc.orgresearchgate.net Mixed-metal cobalt-rhodium complexes have also been studied in the hydrosilylation of terminal alkynes. acs.org

| Catalyst System | Alkyne Type | Predominant Product | Selectivity | Reference |

| [RuCl₂(p-cymene)]₂ | Terminal | β-(Z)-vinylsilane | Excellent regio- and stereoselectivity | nih.gov |

| [CpRu(MeCN)₃]PF₆ | Terminal | α-vinylsilane (trans-addition) | Good regioselectivity | nih.gov |

| [CpRu(MeCN)₃]PF₆ | Internal | (Z)-vinylsilane (trans-addition) | Absolute trans-selectivity | nih.gov |

| Copper(I)/Methanol | Terminal | α-vinylsilane | Up to 99/1 branched/linear | bohrium.com |

| Rh₂(OAc)₄/XantPhos | Terminal | β-(Z)-vinylsilane | High regio- and stereoselectivity | rsc.orgresearchgate.net |

Substrate Generality and Stereochemical Control in Alkene/Alkyne Additions

The scope and selectivity of hydrosilylation reactions are significantly influenced by the substrate and the catalytic system employed.

Substrate Scope: Modern catalytic systems exhibit remarkable functional group tolerance, allowing the hydrosilylation of alkynes bearing halides, nitriles, amines, esters, and even complex heterocyclic moieties. rsc.org For instance, the dirhodium(II)/XantPhos system is compatible with a wide array of functional groups. rsc.org The ruthenium-catalyzed systems also show broad substrate compatibility, including those with propargylic alcohols and α,β-alkynyl carbonyl compounds, which can direct the regioselectivity of the addition. nih.gov

Stereochemical Control: The stereochemical outcome of the hydrosilylation is highly dependent on the choice of catalyst and ligands. While platinum catalysts typically yield (E)-vinylsilanes via syn-addition, ruthenium and rhodium catalysts can be tuned to produce either (E)- or (Z)-isomers. nih.govresearchgate.net For example, with cobalt catalysts, the use of bidentate phosphine ligands can lead to (E)-β-vinylsilanes, whereas bipyridine ligands favor the formation of α-vinylsilanes. researchgate.net The development of directing groups has also been a successful strategy to control regioselectivity in the hydrosilylation of unsymmetrical alkynes. nih.gov

Carbometallation and Silylmetallation Pathways

Carbometallation and silylmetallation reactions provide alternative routes to vinylsilanes, often with complementary selectivity to hydrosilylation methods.

Copper-Catalyzed Carbometallation Approaches

Copper-catalyzed carbometallation of alkynes is a powerful tool for the synthesis of polysubstituted olefins. nih.gov This approach can be extended to the synthesis of vinylsilanes. For instance, a copper-catalyzed carbocupration-silicon group migration sequence on propiolate esters with Grignard reagents in the presence of a silicon electrophile affords substituted (E)-vinylsilanes with excellent diastereoselectivity. organic-chemistry.org The reaction proceeds via the syn-addition of the organocopper species to the alkyne. nih.gov

Palladium-Catalyzed Silylboration and Subsequent Cross-Coupling Reactions

Palladium-catalyzed silylboration of alkynes offers a route to silyl- and boryl-substituted alkenes, which are versatile intermediates. The regioselectivity of the silylboration can be controlled by the catalyst system. While palladium or platinum catalysts typically yield one regioisomer, gold nanoparticle catalysts have been shown to provide the opposite regioselectivity. organic-chemistry.org The resulting vinylboronate esters can then undergo subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide range of substituents. A tandem alkyne silylboration/Suzuki reaction has been developed for the net syn-carbosilylation of alkynes. nih.gov

Cross-Coupling and Metathesis-Based Syntheses

Cross-coupling and metathesis reactions represent another major pillar in the synthesis of functionalized vinylsilanes.

Cross-Coupling Reactions: The Hiyama cross-coupling reaction, which involves the coupling of an organosilane with an organic halide in the presence of a palladium catalyst and a fluoride (B91410) activator, is a cornerstone of vinylsilane chemistry. nih.gov This reaction can be used to synthesize complex vinylsilanes from simpler precursors. nih.gov For example, tetrasubstituted vinylsilanes can be prepared and subsequently used in Hiyama couplings to generate stereodefined tetrasubstituted alkenes. nih.gov The silyl-Negishi reaction, a palladium-catalyzed cross-coupling of silyl electrophiles with organozinc halides, provides a direct route to alkyl silanes and can be applied to the synthesis of vinylsilanes. nih.govorganic-chemistry.org

Metathesis Reactions: Olefin metathesis, particularly cross-metathesis catalyzed by ruthenium-carbene complexes, is an effective method for the synthesis of vinylsilanes. The cross-metathesis of vinylsilanes with styrenes, for instance, can produce (E)-silylstyrenes with high selectivity. acs.org Silylative coupling, a ruthenium-catalyzed reaction of olefins with vinyl-substituted organosilicon compounds, provides a direct pathway to stereodefined alkenylsilanes. rsc.org These products can then be used in subsequent transformations like Hiyama coupling. rsc.org

Innovations in Multi-Substituted Vinylsilane Synthesis

The synthesis of highly substituted vinylsilanes, particularly tetrasubstituted derivatives, remains a significant challenge in organic chemistry. Recent innovations have focused on developing novel catalytic systems that provide access to these complex structures with high efficiency and stereocontrol. These methods often rely on transition metal catalysis, with copper, palladium, and cobalt being prominent. jk-sci.comrsc.org

An efficient copper-catalyzed method for the direct silylation of alkenes with silanes has been developed, offering a low-cost and environmentally conscious alternative to precious metal systems. rsc.org Furthermore, metal-free approaches, such as the dehydrogenative silylation of enamides, have emerged, yielding functionalized vinylsilanes with high stereoselectivity and good tolerance for various functional groups. rsc.org For the challenging synthesis of tetrasubstituted vinylsilanes, a palladium-catalyzed three-component carbosilylation reaction of internal alkynes has been reported, which can be tuned to produce either cis or trans products depending on the choice of ligand.

The utility of vinylsilanes as synthetic intermediates has also driven innovation. For example, vinylsilanes are used in the highly diastereo- and regio-selective synthesis of dihydropyrans via Prins cyclization reactions, underscoring their value as building blocks for complex heterocyclic systems. nih.gov

| Methodology | Catalyst/Reagent | Key Feature | Product Type | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Alkene Silylation | Copper catalyst | Direct C-H functionalization of alkenes; stereoselective. | Multi-substituted vinylsilanes | rsc.org |

| Metal-Free Dehydrogenative Silylation | Iodine-based | Silylation of enamides with high stereoselectivity. | Functionalized vinylsilanes | rsc.org |

| Cobalt-Catalyzed Hydrosilylation | Co(acac)₂ / Ligand | Selective hydrosilylation of allenes to either allyl- or vinylsilanes. | Allyl- or Vinylsilanes | jk-sci.com |

| Oxidative Dehydrogenative Silylation | Cu(OAc)₂ / DDQ | Synthesis from cost-effective alkyl aromatics with β-(E) selectivity. | Functionalized alkenyl organosilicon compounds | researchgate.net |

Considerations for Scalable Synthesis and Industrial Relevance

The transition of a synthetic methodology from laboratory-scale research to industrial production requires careful consideration of several factors, including cost of starting materials, catalyst efficiency and stability, operational simplicity, and scalability. For vinylsilanes, methods that utilize abundant and inexpensive starting materials and catalysts are of particular interest.

A zinc-catalyzed nucleophilic substitution of chlorosilanes with organomagnesium reagents represents a method that can be performed on a large scale, offering a pathway to a broad range of functionalized tetraorganosilanes. organic-chemistry.org Similarly, a protocol utilizing a bench-stable NNN pincer cobalt complex for the hydrosilylation of terminal alkynes has been shown to be efficient and readily scalable for gram-scale synthesis, producing α-vinylsilanes with high regioselectivity. organic-chemistry.org The development of synthetic routes from commercially available and cost-effective feedstocks, such as the synthesis of vinylsilanes from ethylbenzene (B125841) derivatives, further highlights the push towards industrial viability. researchgate.net

The industrial relevance of vinylsilanes is intrinsically linked to their utility as synthetic building blocks. They are key intermediates in the production of fine chemicals, functional materials, and complex organic molecules. researchgate.net For instance, their use in ruthenium-catalyzed silylative coupling reactions leads to stereodefined alkenylsilanes and bis(silyl)alkenes, which are valuable scaffolds for creating materials with specific electronic and optical properties.

| Method | Catalyst/Reagent System | Key Advantage | Potential Industrial Application | Reference |

|---|---|---|---|---|

| Zinc-Catalyzed Nucleophilic Substitution | Zinc catalyst / Grignard Reagents | Large-scale feasibility, broad substrate scope. | Synthesis of diverse functionalized organosilanes. | organic-chemistry.org |

| Cobalt-Catalyzed Hydrosilylation | NNN Pincer Cobalt Complex | Gram-scale synthesis, high regioselectivity, bench-stable catalyst. | Production of α-vinylsilanes for further functionalization. | organic-chemistry.org |

| Oxidative Dehydrogenative Silylation-Alkenation | Cu(OAc)₂ / DDQ / DTBP | Uses cost-effective alkyl aromatic feedstocks. | Synthesis of functionalized alkenylsilanes for materials science. | researchgate.net |

Elucidation of Reactivity and Transformational Chemistry of Trimethyl 2 Methylidenenonyl Silane

Electrophilic and Nucleophilic Behavior of the Vinylsilane Moiety

The vinylsilane moiety within Trimethyl(2-methylidenenonyl)silane exhibits both electrophilic and nucleophilic properties, which are influenced by the silicon atom and the electronic nature of the double bond. organicreactions.orgmasterorganicchemistry.com Vinylsilanes are generally considered electron-rich and can act as nucleophiles, providing a pair of electrons to form a new covalent bond. masterorganicchemistry.com However, their nucleophilicity is nuanced.

Kinetic studies on the reactions of benzhydrylium ions with various vinylsilanes have shown that these compounds are generally less nucleophilic than structurally related allylsilanes. nih.gov For instance, the vinylsilane H2C=C(CH3)(SiMe3) reacts about ten times faster than propene, indicating that the α-silyl group offers some stabilization to the intermediate carbocation, though this effect is significantly weaker than that of an α-methyl group. nih.gov Conversely, trans-β-(trimethylsilyl)styrene is slightly less reactive than styrene, suggesting that the hyperconjugative stabilization from the β-silyl effect is not fully realized in the transition state of electrophilic attack. nih.gov

The replacement of vinylic hydrogens with a trimethylsilyl (B98337) (SiMe3) group only slightly alters the nucleophilic reactivity of the carbon-carbon double bond. nih.gov The electrophilic and nucleophilic characteristics can be categorized based on the Hard and Soft Acids and Bases (HSAB) theory, where interactions occur between species of comparable softness or hardness. nih.gov In biological systems, soft electrophiles tend to react with soft nucleophiles like the thiolate form of cysteine. nih.gov

The general reactivity of nucleophiles and electrophiles is summarized in the table below:

| Species | Description |

| Nucleophile | A reactant that provides a pair of electrons to form a new covalent bond. masterorganicchemistry.com |

| Electrophile | A reactant that accepts a pair of electrons to form a new covalent bond. masterorganicchemistry.com |

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision. Vinylsilanes like this compound are valuable partners in these transformations, particularly in palladium-catalyzed reactions. nih.govacs.orgnih.gov

Palladium-Catalyzed Hiyama Coupling for Stereodefined Alkene Synthesis

The Hiyama coupling is a palladium-catalyzed reaction that couples organosilanes with organic halides to form C-C bonds. wikipedia.orgnumberanalytics.com This reaction is particularly useful for creating stereodefined alkenes from vinylsilanes. nih.govudel.edu Discovered in 1988, the Hiyama coupling offers a method for chemo- and regioselective C-C bond formation and has been applied to the synthesis of various natural products. wikipedia.org It serves as an attractive alternative to other cross-coupling reactions like the Stille coupling, which uses organostannanes. acs.org

The reaction can be used to form both Csp2-Csp2 and Csp2-Csp3 bonds, with good yields typically obtained from aryl, vinyl, and allylic halides. wikipedia.org The scope of the Hiyama coupling has been expanded to include the synthesis of tetrasubstituted alkenes, which are important structural motifs in many bioactive molecules and materials. nih.govudel.edu

A comparison of different cross-coupling reactions is provided below:

| Reaction | Organometallic Reagent | Catalyst | Activator |

| Suzuki-Miyaura | Organoborane | Pd | Base |

| Stille | Organostannane | Pd | None |

| Hiyama | Organosilane | Pd or Ni | Fluoride (B91410) |

Mechanistic Insights into Silane (B1218182) Activation and Transmetalation in Coupling Processes

The mechanism of the Hiyama coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnumberanalytics.comnih.gov

Oxidative Addition: The organic halide adds to the palladium(0) catalyst, oxidizing it to palladium(II). wikipedia.orgnih.gov

Transmetalation: The organosilane transfers its organic group to the palladium center. This is a key step and often requires activation of the silane. acs.orgwikipedia.orgnih.gov

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. wikipedia.orgnih.gov

Activation of the organosilane is crucial for the transmetalation step. organic-chemistry.org This is typically achieved using a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), which forms a hypervalent, pentacoordinate silicate, making the silicon center more labile for transmetalation. numberanalytics.comorganic-chemistry.org However, fluoride-free methods have also been developed, particularly for the Hiyama-Denmark coupling, which uses silanols or silanolates and a base for activation. organic-chemistry.org This modification is compatible with silyl-protecting groups. organic-chemistry.org

Recent studies have shown that the formation of a palladium-oxygen (Pd-O) bond can promote the Pd/Si transmetalation, suggesting that a pentavalent silicon species is not strictly necessary. acs.org Kinetic analysis indicates that the reaction can be first-order with respect to the silanolate concentration. wikipedia.orgorganic-chemistry.org

Influence of Silyl (B83357) Protecting Groups on Reactivity

Silyl protecting groups can significantly influence the reactivity and selectivity of organic reactions. beilstein-journals.orgnih.govresearchgate.net The electronic and steric properties of the silyl group can either increase or decrease the reactivity of the molecule. beilstein-journals.orgnih.gov For instance, bulky silyl groups can alter the conformation of a molecule, which can in turn affect its reactivity. beilstein-journals.org

In the context of cross-coupling reactions, the nature of the substituents on the silicon atom of the vinylsilane can impact the reaction rate. organic-chemistry.org Silanes with electron-withdrawing groups like fluoro or alkoxy groups tend to be more reactive than those with alkyl groups like trimethylsilane. organic-chemistry.org This is because these groups enhance the polarization of the Si-C bond, facilitating its cleavage during transmetalation. organic-chemistry.org

The Hiyama-Denmark coupling, which avoids the use of fluoride activators, is particularly advantageous when silyl-protecting groups are present in the substrate, as fluoride ions can cleave these groups. organic-chemistry.org The development of methods that work with bench-stable tetraorganosilanes, such as dimethyl(5-methylfuryl)vinylsilanes, has expanded the utility of the Hiyama-Denmark reaction for synthesizing highly substituted alkenes. nih.gov

Polymerization and Oligomerization Studies of Vinylsilanes

Vinylsilanes, including this compound, are monomers that can undergo polymerization and oligomerization to form polysilanes and silane oligomers. acs.orgecopowerchem.com These materials have a range of applications due to their unique properties, such as high thermal stability and reactivity. acs.orgecopowerchem.com

Silane oligomers are formed from the controlled hydrolysis and condensation of silane coupling agents and typically consist of 2-10 silane units. ecopowerchem.com They are used as adhesion promoters and can improve the properties of composite materials. ecopowerchem.comsisib.com Vinylsilane oligomers are particularly useful as compatibilizers between organic polymers and inorganic fillers. ecopowerchem.com

Mechanistic Investigations of Vinylsilane Polymerization Kinetics (e.g., SN1-Si, SN2-Si)

The polymerization of vinylsilanes can proceed through different mechanisms, including radical, anionic, and coordinated anionic pathways. acs.org The polymerization of alkoxysilanes, which is relevant to the behavior of vinylsilanes under certain conditions, involves hydrolysis and condensation reactions. mdpi.com The kinetics of these processes are influenced by factors such as pH, catalyst, and the nature of the substituents on the silicon atom. mdpi.com

The mechanism of nucleophilic substitution at the silicon center is a key aspect of these polymerization reactions. libretexts.org Two primary mechanisms are considered:

SN2-Si (Substitution Nucleophilic Bimolecular at Silicon): This is a concerted mechanism where the nucleophile attacks the silicon atom as the leaving group departs. It is generally favored in alkaline media. mdpi.com

SN1-Si (Substitution Nucleophilic Unimolecular at Silicon): This is a stepwise mechanism involving the formation of a silicenium ion intermediate. It is thought to be more favorable in neutral and acidic media. mdpi.com

The choice between an SN1 or SN2 pathway in nucleophilic substitution reactions, in general, depends on the substrate, nucleophile, solvent, and leaving group. youtube.com For secondary substrates, both mechanisms can operate, sometimes in a borderline region. youtube.comnih.gov

The study of the emulsion copolymerization of vinyl acetate (B1210297) and vinyl silanes has provided insights into the polymerization kinetics. rsc.org The reactivity ratios of the monomers and the reaction conditions, such as the type of initiator, play a crucial role in determining the outcome of the polymerization. rsc.org

Factors Influencing Polymerization Rates and Molecular Weight Distribution

The polymerization of vinylsilanes, including this compound, is a nuanced process influenced by several key factors that dictate both the rate of reaction and the molecular weight characteristics of the resulting polymer. Understanding these factors is crucial for controlling the final properties of the polysiloxane material.

Primary factors that directly control polymerization kinetics include the choice of catalyst, the water-to-silane ratio, the pH of the reaction medium, and the nature of the organo-functional groups on the silicon atom. mdpi.com Secondary factors such as temperature, solvent, ionic strength, the type of leaving group on the silane, and the concentration of the silane monomer also exert an influence on the reaction rates. mdpi.com

In the context of free radical polymerization, the concentration of the initiator plays a significant role. Increasing the initiator concentration generally leads to a higher polymerization rate as more radical species are generated to initiate polymer chains. researchgate.net However, this can also lead to a decrease in the average molecular weight, as a higher number of chains are initiated simultaneously, resulting in shorter individual chain lengths. researchgate.net

Temperature is another critical parameter. Higher temperatures typically increase the rate of polymerization by accelerating the decomposition of the initiator and increasing the propagation rate constant. youtube.com Yet, for some monomers, there exists a "ceiling temperature" at which the rate of depolymerization equals the rate of polymerization, which can be utilized to control molecular weight. researchgate.net

The molecular weight distribution (MWD) of the resulting polymer is also a key characteristic. A high molecular weight generally enhances properties such as tensile strength, impact resistance, and chemical resistance due to increased chain entanglement. bapolymers.comyoutube.com Conversely, lower molecular weight polymers typically exhibit lower viscosity, making them easier to process. bapolymers.com The MWD can be controlled by methods such as adding a monofunctional monomer to terminate chain growth or by using one of the bifunctional monomers in slight excess. youtube.com Techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization, sometimes employing a latent monomeric retarder, offer fine control over both molecular weight and dispersity. rsc.org

The "gel effect," or autoacceleration, is a phenomenon observed in some polymerization reactions where a significant increase in viscosity at high monomer conversion reduces the termination rate. youtube.com This leads to a rapid increase in the polymerization rate and molecular weight. youtube.com

Table 1: Factors Influencing Polymerization of this compound

| Factor | Effect on Polymerization Rate | Effect on Molecular Weight | Controlling Mechanism |

|---|---|---|---|

| Initiator Concentration | Increases with higher concentration | Decreases with higher concentration | Higher concentration generates more radicals, leading to more, but shorter, polymer chains. researchgate.net |

| Temperature | Generally increases with temperature | Can increase or decrease depending on the system and proximity to the ceiling temperature. researchgate.netyoutube.com | Affects initiator decomposition and propagation/depolymerization rates. researchgate.netyoutube.com |

| Monomer to Initiator Ratio | Dependent on the specific ratio | Higher ratio generally leads to higher molecular weight. | Fewer initiators per monomer unit allow for longer chain growth. |

| Solvent | Can influence radical stability and monomer/polymer solubility. | Can affect chain transfer reactions, influencing molecular weight. | Interactions between the solvent and the reacting species. |

| pH | Affects hydrolysis and condensation rates in silane polymerization. mdpi.com | Influences the balance between chain growth and termination. | Catalyzes or inhibits the key reaction steps. mdpi.com |

Reductions and Other Functional Group Transformations Mediated by Organosilanes

Organosilanes, including compounds structurally related to this compound, are valuable reagents in organic synthesis for mediating reductions and other functional group transformations. gelest.com The utility of organosilanes as reducing agents stems from the weakly hydridic nature of the silicon-hydrogen bond, which allows for enhanced chemoselectivity in reductions. acs.org This property often requires activation of the substrate to be reduced. acs.org

Organosilane reductions offer several advantages over traditional metal hydrides like lithium aluminum hydride, including safer handling and improved chemoselectivity. acs.org These reductions are typically carried out in the presence of an acid, which can be a Brønsted or a Lewis acid. wikipedia.org The mechanism often involves the formal transfer of a hydride from the silicon to a carbon atom. wikipedia.org

A prominent application of organosilane-mediated reductions is the deoxygenation of alcohols to alkanes. wikipedia.org Tertiary alcohols are readily reduced, while primary alcohols may require more forcing conditions. wikipedia.org Aldehydes and ketones can also be reduced, and the use of polymeric hydrosilanes can simplify the separation of the reduced products from silicon-containing byproducts. wikipedia.org Furthermore, certain carbon-carbon double bonds, particularly those that form stable tertiary carbocations upon protonation, can be reduced by hydrosilanes. wikipedia.org

In addition to reductions, organosilanes are employed in a variety of other functional group transformations. For instance, they can be used in the reductive etherification of carbonyl compounds. acs.org The diverse range of available organosilanes, with their varying steric and electronic properties, provides a toolkit for a wide array of selective transformations. gelest.com

Utilization as a Versatile Synthetic Intermediate in Complex Molecule Construction

Vinylsilanes, such as this compound, are highly versatile building blocks in organic synthesis, finding application in the construction of complex molecules, including natural products. researchgate.netresearchgate.netacs.org Their utility stems from their ability to participate in a wide range of chemical transformations with high regio- and stereoselectivity. researchgate.net

One of the most significant applications of vinylsilanes is in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, which provides a reliable alternative to other well-known coupling methods like Suzuki, Stille, and Negishi reactions. researchgate.net These reactions allow for the formation of new carbon-carbon bonds, a fundamental process in the synthesis of complex organic scaffolds.

Vinylsilanes can be prepared through various methods, including the hydrosilylation of alkynes, which is an atom-economical approach. researchgate.netwikipedia.org They can also be synthesized from the reaction of alkenyl lithium or Grignard reagents with chlorosilanes. wikipedia.org

The silicon group in vinylsilanes can direct subsequent chemical reactions. For example, in electrophilic substitution reactions, the silicon group stabilizes a positive charge at the beta-position, influencing the regiochemical outcome of the reaction. This property has been exploited in the synthesis of various natural products. acs.org

Furthermore, vinylsilanes can undergo radical group transfer reactions, enabling the installation of alkene functionalities onto sp3-hybridized carbon atoms. acs.org They can also be used in cycloaddition reactions to form cyclic structures. ontosight.ai The ability to synthesize vinylsilanes with specific stereochemistry, such as (E)- or (Z)-isomers, further enhances their utility as synthetic intermediates. organic-chemistry.org The in-situ generation of related organosilane reagents, like trimethyl(trichloromethyl)silane, from simple precursors has also been developed to facilitate their use in synthesis. organic-chemistry.org

Spectroscopic Characterization and Structural Analysis of Trimethyl 2 Methylidenenonyl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. By analyzing the spectra of ¹H, ¹³C, and ²⁹Si nuclei, a detailed map of the chemical environment of each atom in Trimethyl(2-methylidenenonyl)silane can be assembled.

The proton NMR (¹H NMR) spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The trimethylsilyl (B98337) (TMS) group will produce a sharp, intense singlet at approximately 0.0-0.1 ppm, a characteristic chemical shift for protons of a TMS group attached to an sp³ carbon. chemicalbook.com

The vinylic protons, those directly attached to the double bond, are expected to resonate in the downfield region of the spectrum, typically between 4.5 and 6.0 ppm. csustan.edulibretexts.orglibretexts.org These protons are deshielded due to the anisotropic effect of the π-electron system of the double bond. The two geminal vinylic protons on the methylidene group (=CH₂) are chemically non-equivalent and are expected to appear as two distinct signals, likely multiplets, due to coupling to each other and to the adjacent allylic protons. The geminal coupling constant (²JHH) between these protons is typically small.

The allylic protons, which are on the carbon atom adjacent to the double bond, are expected to have chemical shifts in the range of 1.8-2.2 ppm. The remaining protons of the heptyl chain will exhibit signals in the upfield region of the spectrum, between approximately 0.8 and 1.6 ppm, with the terminal methyl group appearing as a triplet around 0.9 ppm.

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Si(CH₃)₃ | 0.0 - 0.1 | s (singlet) | - |

| =CH₂ (vinylic) | 4.7 - 5.0 | m (multiplet) | ²JHH (geminal) ≈ 1-3 Hz |

| =CH₂ (vinylic) | 4.7 - 5.0 | m (multiplet) | ³JHH (vicinal) ≈ 6-8 Hz |

| -CH₂- (allylic) | 1.8 - 2.2 | t (triplet) | ³JHH (vicinal) ≈ 7 Hz |

| -(CH₂)₆- (alkyl chain) | 1.2 - 1.6 | m (multiplet) | - |

| -CH₃ (terminal) | 0.8 - 0.9 | t (triplet) | ³JHH (vicinal) ≈ 7 Hz |

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The carbon atoms of the trimethylsilyl group are expected to appear at a chemical shift of approximately -1 to 2 ppm. pressbooks.pub

The olefinic carbons of the double bond are significantly deshielded and will appear in the downfield region of the spectrum. The quaternary carbon of the double bond (C=C) is predicted to resonate in the range of 140-150 ppm, while the terminal methylidene carbon (=CH₂) is expected around 110-120 ppm. pressbooks.puboregonstate.edulibretexts.org The exact chemical shifts are influenced by the substitution pattern.

The carbons of the heptyl chain will have chemical shifts in the typical alkane region, from approximately 14 ppm for the terminal methyl carbon to around 32-35 ppm for the methylene (B1212753) carbons within the chain. The allylic carbon is expected to be slightly deshielded compared to the other methylene carbons of the chain.

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Si(CH₃)₃ | -1 - 2 |

| =C< (olefinic, quaternary) | 140 - 150 |

| =CH₂ (methylidene) | 110 - 120 |

| -CH₂- (allylic) | 35 - 40 |

| -(CH₂)₅- (alkyl chain) | 22 - 32 |

| -CH₂- (alkyl chain) | ~32 |

| -CH₃ (terminal) | ~14 |

The ²⁹Si NMR spectrum offers direct insight into the chemical environment of the silicon atom. For a trimethylsilyl group attached to an alkyl chain, the ²⁹Si chemical shift is expected to be in the range of 0 to +5 ppm, relative to tetramethylsilane (B1202638) (TMS) at 0 ppm. rsc.orgunige.chpascal-man.com The presence of the double bond in the gamma position relative to the silicon atom may cause a slight downfield shift compared to a simple alkyltrimethylsilane.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. These two techniques are often complementary. arxiv.org

The IR and Raman spectra of this compound are expected to show several characteristic absorption and scattering bands.

Si-C Vibrations: The stretching and bending vibrations of the Si-C bonds in the trimethylsilyl group give rise to strong bands in the IR and Raman spectra. The asymmetric and symmetric stretching vibrations are typically observed in the 600-800 cm⁻¹ region, while a characteristic strong band for the Si(CH₃)₃ group often appears around 840-860 cm⁻¹ and another near 1250 cm⁻¹ due to CH₃ deformation.

C=C Vibrations: The C=C stretching vibration of the methylidene group is expected to produce a band of medium intensity in the IR spectrum and a stronger band in the Raman spectrum, typically in the range of 1640-1650 cm⁻¹. ksu.edu.sa

C-H Vibrations:

Vinylic C-H: The stretching vibrations of the C-H bonds of the =CH₂ group will appear at frequencies above 3000 cm⁻¹, typically in the 3070-3090 cm⁻¹ range. The out-of-plane bending (wagging) vibration of the terminal vinylidene group gives a strong band in the IR spectrum around 890-900 cm⁻¹. uci.edu

Alkyl C-H: The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl and methylene groups of the nonyl chain and the trimethylsilyl group will be observed in the 2850-2960 cm⁻¹ region. uci.edu Bending vibrations for these groups will appear in the 1370-1470 cm⁻¹ range.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Vinylic C-H stretch | 3070 - 3090 | Medium | Medium |

| Alkyl C-H stretch | 2850 - 2960 | Strong | Strong |

| C=C stretch | 1640 - 1650 | Medium | Strong |

| CH₂ bend (scissoring) | 1450 - 1470 | Medium | Medium |

| CH₃ bend (asymmetric) | ~1460 | Medium | Medium |

| Si-CH₃ deformation | ~1250 | Strong | Medium |

| Vinylic C-H out-of-plane bend | 890 - 900 | Strong | Weak |

| Si-C stretch | 600 - 800 | Strong | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. wikipedia.org

Upon electron ionization, this compound will form a molecular ion (M⁺•). The mass of this ion will correspond to the molecular weight of the compound. A key fragmentation pathway for organosilanes is the cleavage of a methyl group from the silicon atom, leading to a stable [M-15]⁺ ion (loss of CH₃). Another characteristic and often base peak for trimethylsilyl compounds is the [Si(CH₃)₃]⁺ ion at m/z 73.

The fragmentation of the long alkyl chain will also occur, typically through cleavage at the C-C bonds, resulting in a series of fragment ions separated by 14 mass units (CH₂). libretexts.orglibretexts.org Cleavage at the allylic position is also a favorable process, which would lead to the formation of a stable allylic cation. The fragmentation pattern will therefore be a combination of cleavages characteristic of both the trimethylsilyl group and a long-chain alkene. youtube.comyoutube.com

Advanced Diffraction Techniques for Solid-State Structure Elucidation (if applicable to analogous compounds)

However, a significant bottleneck in traditional single-crystal X-ray diffraction is the necessity of growing suitable single crystals, which can be a challenging and time-consuming process. researchgate.netacs.org To overcome this limitation, several advanced diffraction techniques have emerged, proving invaluable for the structural elucidation of small molecules, including those analogous to this compound.

Microcrystal Electron Diffraction (MicroED)

A revolutionary technique in structural biology and chemistry is Microcrystal Electron Diffraction (MicroED). thermofisher.com This cryo-electron microscopy (cryo-EM) based method allows for the determination of high-resolution atomic structures from nanocrystals, which are significantly smaller (<200 nm) than those required for conventional X-ray diffraction. acs.orgthermofisher.com The fundamental principle of MicroED involves using a beam of electrons, which interact much more strongly with matter than X-rays, to obtain a diffraction pattern from a continuously tilted nanocrystal. thermofisher.comyoutube.com

Key advantages of MicroED include:

Analysis of extremely small crystals: It can determine structures from crystals that are too small for other methods. thermofisher.com

High-throughput potential: Data collection is rapid, often taking only a few minutes. acs.orgthermofisher.com

Analysis of mixtures: It is possible to obtain the structure of a component from a partially purified mixture. researchgate.net

Minimal sample requirement: Only minuscule amounts of the sample are needed. acs.org

MicroED has been successfully used to determine the structures of various small organic molecules, demonstrating its power as a routine tool for structural analysis. acs.org

Other Advanced Diffraction Methods

Beyond MicroED, other advanced diffraction techniques are employed for the analysis of complex materials: numberanalytics.com

Synchrotron X-ray Diffraction: Synchrotron sources produce highly intense and tunable X-ray beams, enabling the study of very small crystals or complex structures with high precision. numberanalytics.com

Neutron Diffraction: This technique is particularly useful for locating light atoms, such as hydrogen, in a crystal structure, which can be challenging with X-ray diffraction. numberanalytics.comnumberanalytics.com It provides valuable information on the magnetic structure of materials as well. numberanalytics.com

Powder X-ray Diffraction (PXRD): While typically used for phase identification of polycrystalline materials, advanced methods for analyzing powder diffraction data can also provide structural information. numberanalytics.comncku.edu.tw

These advanced diffraction techniques have significantly expanded the capabilities of scientists to determine the precise three-dimensional structures of molecules, even when traditional methods are not feasible. nih.gov For a novel compound like this compound, should it be synthesized and crystallized, these methods would be powerful tools for its definitive structural characterization.

No Published Research Found for this compound

A comprehensive search for scientific literature and computational data has revealed a significant lack of published research specifically focused on the chemical compound This compound . As a result, the detailed analysis of its theoretical and computational chemistry, as requested, cannot be provided at this time.

Searches for data on the electronic structure, reaction mechanisms, and conformational properties of this compound did not yield any specific studies, scholarly articles, or entries in computational chemistry databases. The scientific community has, to date, not published in-depth theoretical investigations on this particular organosilane.

While general principles of quantum chemical methods and Density Functional Theory (DFT) are widely applied to the study of organosilanes, the absence of specific research on this compound makes it impossible to generate the requested scientifically accurate article. Information available pertains to different, though structurally related, compounds or describes the general application of computational methodologies in organosilane chemistry. Without dedicated studies, any attempt to detail the electronic and stereochemical properties of this compound would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, the following sections of the proposed article outline remain unaddressed due to the unavailability of requisite data:

Theoretical and Computational Chemistry Applied to Trimethyl 2 Methylidenenonyl Silane

Applications of Density Functional Theory (DFT) in Organosilane Chemistry(as it specifically relates to Trimethyl(2-methylidenenonyl)silane)

Further research and computational analysis by the scientific community would be necessary to provide the specific findings requested.

Emerging Research Frontiers and Applications of Organosilicon Compounds, with Specific Relevance to Trimethyl 2 Methylidenenonyl Silane

Role in Advanced Materials Science and Engineering

Vinylsilanes, including by extension Trimethyl(2-methylidenenonyl)silane, are integral to the development of advanced materials due to their unique dual reactivity. sinosil.com The vinyl group can participate in polymerization reactions, while the silane (B1218182) moiety can form strong, durable bonds with inorganic surfaces. This bifunctionality allows them to act as crucial coupling agents, adhesion promoters, and surface modifiers. sinosil.comdakenchem.com

Furthermore, vinylsilanes are monomers in the synthesis of novel silicon-containing polymers. rsc.orgacs.org For example, the anionic stitching polymerization of styryl(vinyl)silanes has been shown to produce polymers with fused sila-bicyclic structures that exhibit high thermal stability and optical transparency. rsc.org The specific structure of this compound, with its long alkyl chain, could lead to polymers with unique properties, such as enhanced flexibility or specific solubility characteristics.

Table 1: Potential Applications of this compound in Materials Science

| Application Area | Potential Role of this compound | Expected Improvement in Material Properties |

|---|---|---|

| Polymer Composites | Coupling agent between inorganic fillers and polymer matrix | Enhanced mechanical strength, thermal stability, and moisture resistance. sinosil.comdakenchem.com |

| Adhesives & Sealants | Adhesion promoter | Improved bonding to a variety of substrates, increased durability. sinosil.com |

| Surface Modification | Hydrophobizing agent for textiles and nanoparticles | Increased water repellency, improved dispersion of nanoparticles. chula.ac.thresearchgate.net |

| Specialty Polymers | Monomer in polymerization reactions | Creation of polymers with tailored properties like flexibility and solubility. rsc.org |

Catalytic Applications of Organosilicon Species

The synthesis and transformation of vinylsilanes are heavily reliant on catalytic processes, and these compounds are themselves valuable intermediates in a variety of catalytic reactions. researchgate.net The most common method for synthesizing vinylsilanes is the hydrosilylation of alkynes, a reaction that involves the addition of a silicon-hydride bond across a carbon-carbon triple bond. wikipedia.orgresearchgate.net This reaction is typically catalyzed by transition metal complexes containing platinum, rhodium, ruthenium, or cobalt. rsc.orgresearchgate.netnih.govacs.orgscientificspectator.comorganic-chemistry.orgacs.orgacs.org The choice of catalyst and reaction conditions can allow for precise control over the regioselectivity and stereoselectivity of the resulting vinylsilane. scientificspectator.com For the synthesis of this compound, a similar catalytic hydrosilylation approach would likely be employed, starting from an appropriate alkyne precursor.

Vinylsilanes are also key players in other catalytic transformations. For example, they undergo cross-metathesis reactions with other olefins, catalyzed by ruthenium-carbene complexes. acs.org This reaction allows for the formation of new carbon-carbon double bonds and is a powerful tool in organic synthesis. The silylative coupling of olefins with vinylsilanes is another important catalytic process that leads to the stereodefined synthesis of functionalized alkenes. rsc.org These reactions highlight the potential of this compound as a building block for the synthesis of complex organic molecules.

Table 2: Catalytic Systems for Vinylsilane Synthesis and Transformation

| Catalytic Process | Typical Catalysts | Relevance to this compound |

|---|---|---|

| Hydrosilylation of Alkynes | Platinum, Rhodium, Ruthenium, Cobalt complexes rsc.orgresearchgate.netnih.govacs.orgorganic-chemistry.org | Primary synthetic route to this compound. |

| Cross-Metathesis | Ruthenium-carbene complexes (e.g., Grubbs' catalyst) acs.org | Potential for further functionalization and carbon-carbon bond formation. |

| Silylative Coupling | Ruthenium complexes rsc.org | Synthesis of stereodefined functionalized alkenes. |

| Hiyama Coupling | Palladium complexes researchgate.net | Cross-coupling reactions to form new carbon-carbon bonds. |

Principles of Green Chemistry in Organosilane Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of organosilanes. youtube.com The hydrosilylation of alkynes to produce vinylsilanes is considered an atom-economical reaction, as all the atoms of the reactants are incorporated into the final product, generating minimal waste. researchgate.net This inherent efficiency is a cornerstone of green chemistry.

Research in this area is focused on developing even more environmentally benign synthetic methods. This includes the development of catalysts that are more efficient and selective, allowing for lower catalyst loadings and milder reaction conditions. scientificspectator.com Furthermore, there is a growing interest in metal-free synthesis routes. For example, the metal-free dehydrogenative silylation of enamides has been demonstrated as a viable method for producing functionalized vinylsilanes. acs.org The use of greener solvents, such as acetic acid, is also being explored to replace more hazardous options like carbon tetrachloride. youtube.com

For the industrial production of this compound, the adoption of these green chemistry principles would be crucial. This would involve selecting a highly efficient and recyclable catalyst, minimizing the use of solvents or opting for environmentally friendly alternatives, and designing a process that maximizes atom economy and minimizes energy consumption.

Table 3: Green Chemistry Considerations for Vinylsilane Synthesis

| Green Chemistry Principle | Application in Vinylsilane Synthesis |

|---|---|

| Atom Economy | Hydrosilylation of alkynes is an inherently atom-economical process. researchgate.net |

| Catalysis | Development of highly active and selective catalysts to reduce waste and energy use. scientificspectator.com |

| Safer Solvents and Reagents | Replacement of hazardous solvents with greener alternatives; development of metal-free synthetic routes. youtube.comacs.org |

| Design for Energy Efficiency | Use of catalysts that operate under mild conditions (lower temperature and pressure). |

Future Trajectories in Vinylsilane Chemical Research

The future of vinylsilane research is poised for significant advancements, driven by the increasing demand for high-performance materials and more sustainable chemical processes. A key trend is the development of novel functionalized vinylsilanes with tailored properties for specific applications. dataintelo.com The unique structure of this compound, with its long, branched alkyl chain, exemplifies this trend and suggests its potential utility in applications requiring specific solubility, flexibility, or surface activity.

The push for more sustainable and "green" technologies will continue to shape the field. This includes the development of catalysts based on more abundant and less toxic metals, as well as the exploration of biocatalytic and photocatalytic methods for vinylsilane synthesis. deloitte.com The design of products with recyclability in mind is another critical future direction. deloitte.com Vinylsilane-based materials could be designed for easier disassembly and recycling, contributing to a more circular economy.

In the realm of advanced materials, we can expect to see the increased use of vinylsilanes in the development of smart composites, which can respond to external stimuli, and in the burgeoning field of nanopolymers. startus-insights.com The ability of vinylsilanes to functionalize nanomaterials opens up possibilities for creating new hybrid materials with unprecedented properties. mdpi.com Furthermore, the ongoing development of more sophisticated material simulation techniques will enable the rational design of new vinylsilane monomers, like this compound, with precisely predicted properties for targeted applications. startus-insights.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Trimethyl(2-methylidenenonyl)silane, and how can reaction yields be optimized?

- Methodology : A common approach for synthesizing alkyl-substituted trimethylsilanes involves hydrosilylation or nucleophilic substitution. For example, trimethyl((phenylsulfonyl)ethynyl)silane was synthesized via coupling reactions using Na₂SO₄ for drying and Et₂O for purification . Adapting this, this compound could be synthesized via hydrosilylation of 2-methylidenenonene with chlorotrimethylsilane in the presence of a platinum catalyst. Optimize yields by controlling stoichiometry (e.g., excess silane), inert atmosphere (N₂/Ar), and low-temperature quenching (-25°C) to minimize side reactions .

Q. How can this compound be characterized using spectroscopic techniques?

- Methodology :

- ¹H/¹³C-NMR : The trimethylsilyl group typically resonates at δ ~0.1–0.3 ppm (¹H) and δ ~-0.5–1.5 ppm (¹³C). For the methylidene group, expect δ ~4.5–5.5 ppm (¹H, vinyl protons) and δ ~110–130 ppm (¹³C, sp² carbons) .

- IR Spectroscopy : Look for Si-C stretches at ~700–800 cm⁻¹ and C=C stretches at ~1600–1680 cm⁻¹.

- Mass Spectrometry : The molecular ion (M⁺) should correspond to C₁₃H₂₆Si (exact mass: ~210.2 g/mol), with fragmentation peaks at m/z 73 ([Si(CH₃)₃]⁺) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodology :

- Storage : Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis .

- First Aid : In case of skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

- Decomposition : Avoid strong oxidizers; thermal decomposition may release SiO₂ and hydrocarbons. Use fume hoods and flame-resistant equipment .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodology :

- Steric Effects : The bulky trimethylsilyl group can hinder nucleophilic attack at the silicon center, favoring transmetalation in Suzuki-Miyaura couplings. Compare reactivity with less hindered analogs (e.g., triethylsilane) .

- Electronic Effects : The electron-donating Si(CH₃)₃ group stabilizes adjacent carbocations, enhancing its utility in Friedel-Crafts alkylation. Use DFT calculations (e.g., Gaussian 09) to map charge distribution and LUMO/HOMO levels .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology :

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–14) at 25°C. Monitor via HPLC for silanol (Si-OH) byproduct formation, which peaks under alkaline conditions (pH >10) .

- Thermal Stability : Use TGA/DSC to identify decomposition onset temperatures. Silanes typically degrade at >150°C, releasing methane and SiO₂ .

Q. Can computational models predict the regioselectivity of this compound in cycloaddition reactions?

- Methodology :

- DFT Modeling : Optimize transition states for [2+2] or [4+2] cycloadditions using software like ORCA. The methylidene group’s electron-deficient nature may favor inverse-electron-demand Diels-Alder reactions .

- QSPR Analysis : Correlate Hammett constants (σ) of substituents with reaction rates to predict regioselectivity in complex systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.